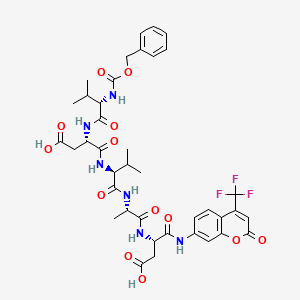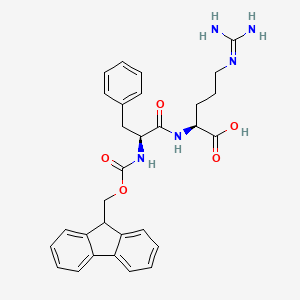
Fmoc-Phe-Arg-OH
Descripción general
Descripción
Fmoc-Phe-Arg-OH: is a dipeptide derivative where the amino acid phenylalanine (Phe) is linked to arginine (Arg) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus. This compound is widely used in peptide synthesis due to its stability and ease of deprotection.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The most common method involves attaching the C-terminal amino acid to a solid support, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base, typically 20% piperidine in DMF (dimethylformamide).
Solution-Phase Synthesis: This method involves synthesizing the peptide in solution, which can be advantageous for large-scale production.
Industrial Production Methods:
Automated Synthesizers: These machines streamline the SPPS process, allowing for high-throughput production of peptides.
Scale-Up Techniques: Techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance efficiency and yield in industrial settings.
Types of Reactions:
Deprotection: The Fmoc group is removed using a base, typically piperidine.
Coupling Reactions: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).
Cleavage: The peptide is cleaved from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU/HOBt in DMF.
Cleavage: TFA.
Major Products Formed:
Deprotection: Fmoc-removed peptide.
Coupling: Peptide chain elongation.
Cleavage: Free peptide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in peptide synthesis. Biology: Studied for its role in protein interactions and signaling pathways. Medicine: Investigated for potential therapeutic applications, such as antimicrobial and anticancer properties. Industry: Employed in the development of functional materials and biocompatible hydrogels.
Mecanismo De Acción
The mechanism by which Fmoc-Phe-Arg-OH exerts its effects involves its interaction with specific molecular targets and pathways. The Fmoc group provides stability during synthesis, while the peptide sequence can interact with enzymes, receptors, or other biomolecules, influencing biological processes.
Comparación Con Compuestos Similares
Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative.
Fmoc-Phe-Phe: A dipeptide with two phenylalanine residues.
Fmoc-Asp(OtBu)-OH: A Fmoc-protected aspartic acid derivative.
Uniqueness: Fmoc-Phe-Arg-OH is unique due to its specific combination of phenylalanine and arginine, which can impart distinct biological activities compared to other dipeptides.
Propiedades
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYSKDDWEYRSIH-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B1516796.png)
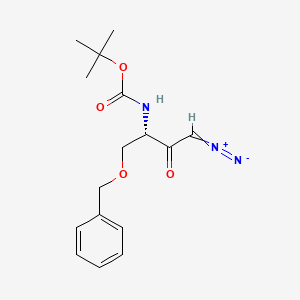

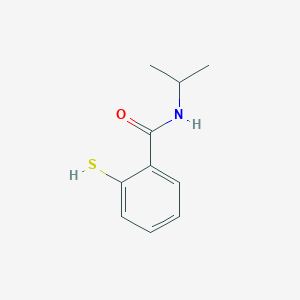
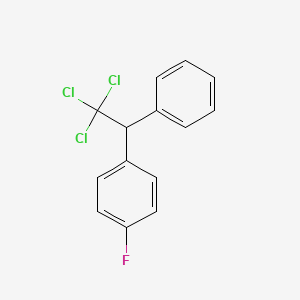
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,12S,15S,21S,24S,27S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1516812.png)
![8-[(r)-2-Azido-1-(tert-butyl-dimethyl-silanyloxy)-ethyl]-5-benzyloxy-4h-benzo[1,4]oxazin-3-one](/img/structure/B1516836.png)
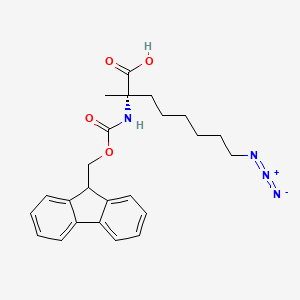

![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)

![GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)
